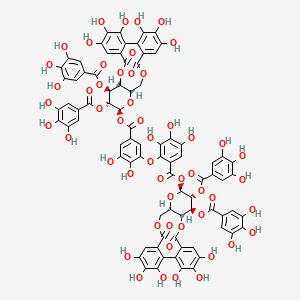

Coriariin A

Description

Contextualization within the Ellagitannin Class of Natural Products

Coriariin A is classified as an ellagitannin, a major group of hydrolysable tannins. mdpi.com Ellagitannins are a diverse class of plant polyphenols characterized by the presence of at least one hexahydroxydiphenoyl (HHDP) group esterified to a polyol, typically a glucose core. mdpi.comacs.org These compounds are formed through the oxidative coupling of galloyl groups, which are esters of gallic acid. acs.org The structural diversity of ellagitannins is vast, with nearly 1000 identified natural products, arising from variations in the position and number of galloyl and HHDP groups, as well as further modifications like oxidation and oligomerization. acs.org

Hydrolysable tannins, including ellagitannins, are distinguished from condensed tannins by their ability to be hydrolyzed by acids or enzymes into a sugar or polyol and a phenolic carboxylic acid, such as ellagic acid. mdpi.comacs.org

Significance of this compound as a Dimeric Hydrolysable Tannin in Research

This compound holds particular significance as a dimeric hydrolysable tannin. mdpi.commdpi.com Its structure is essentially a dimer of tellimagrandin II. jst.go.jp This dimeric nature, where two monomeric ellagitannin units are linked, contributes to its considerable molecular size and complexity. nih.govresearchgate.net The study of such dimeric and even trimeric hydrolysable tannins, like the related coriariins K, L, and M, provides valuable insights into the structural variations and biosynthetic pathways of these complex molecules. nih.gov

The intricate three-dimensional architecture of this compound has made it a challenging and noteworthy target for total synthesis, a testament to its importance in the field of organic chemistry. acs.orgnih.govnih.gov Successful synthesis strategies not only validate the proposed structure but also open avenues for producing analogues for further biological investigation. nih.govnih.gov

Historical Overview of this compound Research Trajectory and Key Discoveries

The journey of this compound research began with its isolation from the leaves of Coriaria japonica A. GRAY. jst.go.jp In 1986, Okuda, Yoshida, and Hatano reported the isolation and structure elucidation of two new hydrolysable tannins from this plant: this compound and coriariin B. jst.go.jp They established the structure of this compound as a dimer of tellimagrandin II based on spectroscopic and chemical evidence. jst.go.jp

A pivotal moment in this compound research was its first total synthesis, achieved by Feldman and Lawlor in 2000. nih.govacs.org This accomplishment was a significant milestone in ellagitannin chemistry, demonstrating a strategy for constructing the complex dimeric framework. nih.gov The synthesis involved a key bis-acylation reaction and a double oxidative cyclization to stereoselectively form the (S)-HHDP ester units. nih.gov

Subsequent research has continued to explore the chemistry and potential applications of this compound and its analogues. Studies have investigated its immunomodulatory properties, with some findings suggesting it can induce the secretion of tumor necrosis factor-alpha (TNF-α). nih.govworldscientific.com Further investigations into the Coriaria japonica plant have led to the discovery of other related oligomeric hydrolysable tannins, such as coriariins K, L, and M, which are structurally related to this compound. nih.gov These discoveries continue to expand our understanding of the chemical diversity within this class of natural products.

Properties

Molecular Formula |

C82H58O52 |

|---|---|

Molecular Weight |

1875.3 g/mol |

IUPAC Name |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C82H58O52/c83-28-1-18(2-29(84)49(28)97)71(112)129-67-65-43(16-122-76(117)23-11-37(92)54(102)59(107)45(23)47-25(78(119)127-65)13-39(94)56(104)61(47)109)125-81(69(67)131-73(114)20-5-32(87)51(99)33(88)6-20)133-75(116)22-9-36(91)53(101)42(10-22)124-64-27(15-41(96)58(106)63(64)111)80(121)134-82-70(132-74(115)21-7-34(89)52(100)35(90)8-21)68(130-72(113)19-3-30(85)50(98)31(86)4-19)66-44(126-82)17-123-77(118)24-12-38(93)55(103)60(108)46(24)48-26(79(120)128-66)14-40(95)57(105)62(48)110/h1-15,43-44,65-70,81-111H,16-17H2/t43-,44-,65-,66-,67+,68+,69-,70-,81+,82+/m1/s1 |

InChI Key |

BGZMXYWCTRIUII-YLVKXZTISA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)O[C@H]5[C@@H]([C@H]([C@H]6[C@H](O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Coriariin a

Botanical Sources of Coriariin A (e.g., Coriaria japonica)

This compound is a hydrolyzable tannin primarily isolated from plants of the Coriaria genus, which is the sole genus in the Coriariaceae family. wikipedia.org The most prominent botanical source of this compound is Coriaria japonica A. Gray, a deciduous shrub native to Japan. jst.go.jpflower-db.comtreesandshrubsonline.org This plant is also known by the common name doku-utsugi (poisonous utsugi) and is one of the three major poisonous herbs in Japan. flower-db.comtokyo.lg.jp Research has consistently identified the leaves of Coriaria japonica as the principal plant part from which this compound and its related tannins are extracted. jst.go.jpnih.govresearchgate.net this compound is noted as the main hydrolyzable tannin within this species. nih.gov

Coriaria japonica is a shrub that typically grows to a height of 1.5 to 2 meters. flower-db.comtokyo.lg.jp It is characterized by ovate-lanceolate leaves, small greenish flowers that bloom from April to May, and fruit that ripens from red to a purplish-black color. flower-db.comtreesandshrubsonline.orgtokyo.lg.jp While the fruit may appear appealing, the entire plant contains toxic constituents. tokyo.lg.jp The genus Coriaria has a widespread but disjointed distribution, found in regions including the Mediterranean, Asia, New Zealand, and Central and South America, suggesting that other species within this genus could also be potential, though less studied, sources of this compound. wikipedia.org

Table 1: Botanical Source of this compound

| Plant Species | Family | Primary Plant Part | Key Finding |

|---|---|---|---|

| Coriaria japonica A. Gray | Coriariaceae | Leaves | Identified as the main botanical source for the isolation of this compound. jst.go.jpnih.gov |

Advanced Extraction Techniques for Targeted Isolation of this compound

The isolation of ellagitannins like this compound from plant matrices benefits from modern extraction technologies that enhance efficiency and yield compared to conventional methods like maceration or Soxhlet extraction. mdpi.com While literature specifically detailing the application of these advanced techniques for this compound is specialized, the principles are widely applied to structurally similar polyphenols and ellagitannins. mdpi.comnih.govmdpi.com

Advanced methods are designed to be more environmentally friendly by reducing solvent consumption and extraction time. mdpi.com Key techniques applicable to the extraction of ellagitannins include:

Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. It is known for being a rapid procedure with lower solvent and energy consumption. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material directly, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture and release the target compounds. mdpi.com

Supercritical Fluid Extraction (SFE): This technique often uses supercritical CO2, sometimes with a polar co-solvent, to extract compounds. It is highly effective and selective, though it can be energy-intensive. nih.gov

The choice of solvent is also a critical factor, with aqueous mixtures of ethanol (B145695) or acetone (B3395972) commonly used for extracting polyphenols from plant materials. mdpi.comnih.gov For instance, the extraction of ellagitannins from chestnut wood showed high recovery rates using acetone-water mixtures with ultrasonic extraction. nih.gov In the context of Coriaria japonica, extractions have traditionally been performed using aqueous acetone. researchgate.net The optimization of parameters such as solvent composition, temperature, time, and pressure is crucial for maximizing the yield of targeted compounds like this compound. nih.gov

Table 2: Comparison of Advanced Extraction Techniques for Ellagitannins

| Technique | Principle | Advantages |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls. mdpi.com | Faster, lower temperature, reduced solvent use. nih.gov |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid internal heating. mdpi.com | High speed, lower solvent consumption. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as the solvent. nih.gov | High selectivity, solvent-free final product. nih.gov |

Chromatographic Separation and Purification Protocols for this compound and Analogues

Following extraction, the purification of this compound from the crude plant extract involves several chromatographic steps to separate it from other compounds. The complex nature of plant extracts, which contain numerous tannins and polyphenols, necessitates a multi-stage purification protocol. nih.govnih.gov

The general workflow for the separation of hydrolyzable tannins like this compound involves the following:

Initial Fractionation: The crude extract, typically an aqueous acetone solution, is first subjected to column chromatography using a polymeric adsorbent resin like Diaion HP-20 or Sephadex LH-20. nih.govgoogle.com This step serves to separate the tannins from other classes of compounds like sugars and non-polar substances. nih.govgoogle.com

Gel Permeation Chromatography (GPC): This technique separates compounds based on their molecular size. It is effective for isolating oligomeric tannins from monomers and other smaller molecules. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, reversed-phase HPLC is often employed. This method separates compounds based on their polarity, allowing for the fine separation of structurally similar tannins. researchgate.net

In studies on Coriaria japonica, researchers have successfully isolated this compound by first extracting dried leaves with aqueous acetone. The resulting extract is then subjected to a series of column chromatography steps over different stationary phases to yield the pure compound. jst.go.jpresearchgate.net The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.gov

Table 3: Chromatographic Purification Steps for Ellagitannins

| Step | Chromatographic Method | Purpose |

|---|---|---|

| 1 | Adsorbent Column Chromatography (e.g., Diaion HP-20, Sephadex LH-20) | Initial separation of tannins from non-tannin compounds. nih.govgoogle.com |

| 2 | Gel Permeation Chromatography | Separation based on molecular size to isolate oligomers. nih.gov |

| 3 | Reversed-Phase HPLC | High-resolution separation to achieve final purity. researchgate.net |

Isolation of Related Ellagitannin Oligomers Structurally Similar to this compound

This compound is part of a larger family of hydrolyzable tannins found in Coriaria japonica. During its isolation, a number of other structurally related ellagitannin monomers and oligomers have also been identified and characterized. jst.go.jpnih.govresearchgate.net These compounds often co-occur with this compound and share similar structural motifs, such as galloyl and hexahydroxydiphenoyl (HHDP) groups. mdpi.com

This compound itself is a dimeric ellagitannin. jst.go.jpresearchgate.net Research on the chemical constituents of Coriaria japonica leaves has led to the isolation of a series of related compounds named coriariins. These include:

Monomeric Tannins: Coriariin B and Coriariin F. jst.go.jpresearchgate.net

Dimeric Tannins: Besides this compound, other dimers like Coriariin C, D, E, K, and L have been isolated. Coriariins K and L are noted as being structurally related to this compound, featuring a dehydrodigalloyl group as a linking unit. nih.govresearchgate.net

Trimeric Tannins: Coriariin M, a unique trimeric hydrolysable tannin, has also been isolated from the same plant. nih.gov

The isolation of these analogues typically follows the same extraction and chromatographic procedures used for this compound. nih.gov Their structural elucidation relies on comprehensive spectroscopic analysis. The co-isolation of these compounds highlights the rich and diverse chemistry of tannins within Coriaria japonica. nih.govresearchgate.net

Elucidation of the Chemical Structure of Coriariin a

Spectroscopic Methodologies for Comprehensive Structural Determination

The structural elucidation of ellagitannins like Coriariin A relies on a suite of advanced spectroscopic tools. utupub.fi The combination of mass spectrometry with various one- and two-dimensional nuclear magnetic resonance techniques provides a comprehensive picture of the molecular framework. intertek.com Research on this compound and its closely related analogues, such as Coriariin M, has demonstrated the power of this combined approach. nih.govresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

This technique is fundamental for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. researchgate.net In the analysis of this compound and its related dimeric hydrolysable tannins, HR-ESI-MS provides the initial, crucial piece of the structural puzzle by confirming the elemental composition. nih.gov For instance, in the study of related coriariins isolated from Coriaria japonica, HR-ESI-MS in the negative-ion mode was used to establish their molecular formulas by identifying the deprotonated molecule [M-H]⁻. nih.gov

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the intricate atomic connectivity of complex natural products. emerypharma.com A full suite of 1D (¹H and ¹³C) and 2D NMR experiments are employed to assemble the structure of this compound. nih.govanu.edu.au

¹H and ¹³C NMR: One-dimensional proton and carbon-13 NMR spectra reveal the number and types of hydrogen and carbon atoms present in the molecule, including signals characteristic of the glucose core, galloyl groups, and the hexahydroxydiphenoyl (HHDP) units that define ellagitannins. intertek.com

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds, which is essential for tracing the spin systems within the glucose moiety and aromatic rings. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached, providing unambiguous C-H bond information. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for piecing the entire structure together. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of individual structural fragments, such as linking the galloyl and HHDP groups to specific positions on the glucose core. emerypharma.com

The following table presents representative NMR data typical for the structural units found in this compound, based on analyses of related hydrolysable tannins.

Table 1: Representative ¹H and ¹³C NMR Data for Structural Moieties in this compound

| Structural Unit | Position | ¹H Chemical Shift (δH, ppm) | ¹³C Chemical Shift (δC, ppm) |

|---|---|---|---|

| Glucose Core | 1 | ~6.3 | ~93.0 |

| 2 | ~5.2 | ~72.0 | |

| 3 | ~5.5 | ~70.0 | |

| 4 | ~5.4 | ~65.0 | |

| 5 | ~4.5 | ~74.0 | |

| 6 | ~4.0-4.4 | ~62.0 | |

| Galloyl Group | 1' | - | ~165.0 |

| 2', 6' | ~7.0 | ~110.0 | |

| 3', 5' / 4' | - | ~145.0 / ~140.0 | |

| (S)-HHDP Group | H-2'', H-2''' | ~6.4 | ~115.0 |

| H-6'', H-6''' | ~6.6 | ~107.0 |

Note: The chemical shifts are approximate and can vary based on the specific substitution pattern and solvent used.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a form of chiroptical spectroscopy that provides information about the three-dimensional structure of chiral molecules. nih.gov For ellagitannins, the ECD spectrum is particularly sensitive to the atropisomerism of the biaryl HHDP groups. The observed Cotton effects—positive or negative peaks in the spectrum—are characteristic of the spatial arrangement of the aromatic chromophores and are crucial for assigning the absolute configuration of these units. nih.govmdpi.com

Stereochemical Assignment and Absolute Configuration Analysis of this compound

The complex three-dimensional structure of this compound features multiple stereocenters, including those on the central glucose unit and the axially chiral HHDP moieties. pageplace.decirad.fr Determining the absolute configuration—the precise spatial arrangement of atoms—at each of these centers is a critical final step in the structural elucidation. wikipedia.org

The configuration of the sugar moiety is typically identified as D-glucose through a combination of NMR data comparison with authentic standards and an understanding of its biosynthesis in plants. The key challenge lies in assigning the absolute configuration of the HHDP group(s), which exhibit atropisomerism due to restricted rotation around the biaryl C-C bond.

This assignment is achieved primarily through the analysis of the ECD spectrum. mdpi.com The sign of the Cotton effects associated with the π → π* transitions of the biaryl system is diagnostic of its chirality. For many ellagitannins, a positive Cotton effect near 225 nm and a negative one around 255 nm in the ECD spectrum is indicative of an (S)-configuration for the HHDP bridge. mdpi.com This empirical rule, when applied to the experimental ECD spectrum of this compound, allows for the unambiguous assignment of its axial chirality. nih.gov The Cahn-Ingold-Prelog (CIP) priority rules are then used to formally describe each chiral center as either R or S. libretexts.org

Computational Approaches in this compound Structural Analysis

To provide further confidence in the stereochemical assignments derived from experimental data, modern structural analysis often employs computational methods. imperial.ac.uk For complex chiral molecules like this compound, quantum chemical calculations are used to predict the ECD spectrum from first principles. technologynetworks.com

The most common method used is time-dependent density functional theory (TDDFT). technologynetworks.comchemrxiv.org The process involves:

Generating a set of possible low-energy conformations for the proposed structure of this compound.

Optimizing the geometry of these conformers using DFT.

Calculating the theoretical ECD spectrum for each conformer using TDDFT.

Averaging the individual spectra, weighted by their predicted Boltzmann population, to produce a final theoretical ECD spectrum.

This theoretical spectrum is then compared with the experimental ECD spectrum obtained from the purified natural product. mdpi.com A strong correlation between the signs and relative intensities of the Cotton effects in the experimental and computed spectra provides powerful, independent verification of the assigned absolute configuration. This integrated experimental and computational approach is considered the gold standard for assigning the stereochemistry of complex natural products. mdpi.com

Biosynthetic Pathways and Mechanistic Investigations of Coriariin a

Proposed Biosynthetic Routes to Dimeric Ellagitannins, including Coriariin A

The biosynthesis of ellagitannins, a diverse group of hydrolyzable tannins, originates from the central precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (pentagalloylglucose). capes.gov.brnih.govresearchgate.net The formation of monomeric ellagitannins occurs through an intramolecular oxidative coupling of two galloyl groups on the glucose core, creating the characteristic hexahydroxydiphenoyl (HHDP) unit. rsc.org Dimeric ellagitannins, such as this compound, are subsequently formed through the intermolecular coupling of two monomeric ellagitannin units. rsc.orgmdpi.com

The general proposed route to dimeric ellagitannins involves the enzymatic oxidation of a monomeric precursor. For instance, the dimeric ellagitannin cornusiin E is formed by the oxidation of the monomeric ellagitannin tellimagrandin II. capes.gov.brnih.gov This intermolecular coupling can result in either carbon-carbon (C-C) or carbon-oxygen (C-O) bonds linking the two monomer units. rsc.org this compound, along with related compounds like agrimoniin (B1591192) and gemin A, is a dimeric ellagitannin characterized by a C-O linkage between the anomeric galloyl units of two glucose cores, in addition to the C-C coupled HHDP groups. acs.org

While the precise in-vivo biosynthetic pathway for this compound has not been fully elucidated through direct enzymatic studies, biomimetic synthesis strategies provide strong inferential evidence. acs.org The total synthesis of this compound was successfully achieved, guided by speculation about its biosynthesis. acs.orgresearchgate.netnih.gov The proposed biosynthetic pathway for this compound involves the dimerization of an oxidatively activated derivative of tellimagrandin II. acs.org This suggests a two-step process: first, the formation of the monomeric ellagitannin, followed by an enzyme-mediated intermolecular oxidative coupling to yield the final dimeric structure. The first total synthesis of this compound successfully utilized a strategy that involved the early attachment of the diaryl ether linking unit to two separate glucose cores, which were then further functionalized and cyclized. acs.orgnih.gov

Another example of dimeric ellagitannin formation is seen in rhoipteleanins A and E, which are uniquely generated by a stereospecific intermolecular C-C coupling between a galloyl group on one glucose unit and an HHDP group on a second glucose unit. rsc.org This highlights the diversity of coupling mechanisms plants employ to create complex tannin structures.

| Type of Coupling | Description | Example |

| Intramolecular C-C | Oxidative coupling of two galloyl groups on the same glucose core. | Formation of the HHDP group in monomeric ellagitannins. |

| Intermolecular C-O | Oxidative coupling between galloyl units on two separate monomeric ellagitannins, forming a diaryl ether bond. | This compound, Agrimoniin. acs.org |

| Intermolecular C-C | Oxidative coupling between acyl groups (e.g., galloyl and HHDP) on two separate monomeric ellagitannins. | Rhoipteleanin A, Rhoipteleanin E. rsc.org |

Enzymology and Genetic Factors in Ellagitannin Biosynthesis Relevant to this compound

The enzymatic cascade leading to ellagitannins is a highly specific process. The biosynthesis begins with gallic acid, which is derived from the shikimate pathway. researchgate.netresearchgate.netfrontiersin.orguobabylon.edu.iq The foundational steps involve the sequential galloylation of a glucose molecule.

The key enzymatic steps relevant to the formation of this compound's monomeric precursor are:

Formation of β-Glucogallin : The process starts with the formation of β-glucogallin (1-O-galloyl-β-D-glucopyranose) from UDP-glucose and gallic acid, a reaction catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT). mdpi.com

Formation of Pentagalloylglucose (B1669849) : β-Glucogallin serves as both the initial substrate and the acyl donor for subsequent galloylation reactions. capes.gov.brnih.gov A series of position-specific galloyltransferases catalyze the step-wise addition of galloyl groups to the glucose core, culminating in the synthesis of 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (pentagalloylglucose), the pivotal precursor for all hydrolyzable tannins. capes.gov.brnih.govresearchgate.netmdpi.com

Oxidation to Monomeric Ellagitannins : The crucial step in forming an ellagitannin is the oxidative coupling of galloyl groups. A laccase-like phenol (B47542) oxidase, isolated from Tellima grandiflora, has been shown to regio- and stereospecifically oxidize pentagalloylglucose to form the monomeric ellagitannin tellimagrandin II. capes.gov.brnih.gov

Oxidation to Dimeric Ellagitannins : The formation of dimeric structures is also enzyme-catalyzed. A second, distinct laccase-like oxidase from Tellima grandiflora was found to oxidize tellimagrandin II to produce the dimeric ellagitannin cornusiin E. capes.gov.brnih.gov Given that the proposed biosynthesis of this compound involves the dimerization of a tellimagrandin II derivative, it is highly probable that a similar laccase-type enzyme is involved in its formation. acs.org

It is important to distinguish these biosynthetic enzymes from those involved in ellagitannin degradation. Enzymes such as ellagitannase, also known as ellagitannin acyl hydrolase (EAH), are responsible for the hydrolysis of ellagitannins, breaking them down to release ellagic acid. mdpi.comresearchgate.netnih.gov

| Enzyme/Enzyme Class | Substrate(s) | Product(s) | Role in Biosynthesis |

| UDP-glucose:gallate glucosyltransferase (UGT) | UDP-glucose, Gallic acid | β-Glucogallin. mdpi.com | Initiates the gallotannin/ellagitannin pathway. |

| Galloyltransferases | β-Glucogallin, Di-, Tri-, Tetragalloylglucose | Polygalloylglucoses (up to Pentagalloylglucose). capes.gov.brmdpi.com | Builds the central precursor, pentagalloylglucose. nih.gov |

| Laccase-like Phenol Oxidase 1 | Pentagalloylglucose | Tellimagrandin II (a monomeric ellagitannin). capes.gov.brnih.gov | Catalyzes the first ellagitannin-specific step (HHDP formation). |

| Laccase-like Phenol Oxidase 2 | Tellimagrandin II | Cornusiin E (a dimeric ellagitannin). capes.gov.brnih.gov | Catalyzes the dimerization of monomers, a process analogous to the proposed formation of this compound. |

Oxidative Coupling Reactions in Hexahydroxydiphenoyl (HHDP) Unit Formation

The formation of the hexahydroxydiphenoyl (HHDP) group is the defining reaction in ellagitannin biosynthesis. mdpi.com This structure results from the intramolecular C-C oxidative coupling of two galloyl groups attached to the glucose core. researchgate.netresearchgate.net For many years, it was assumed that this coupling directly formed the HHDP group, which could then be further oxidized to a dehydrohexahydroxydiphenoyl (DHHDP) group. researchgate.netresearchgate.netresearchgate.net

However, substantial evidence now suggests a revised mechanism. researchgate.netresearchgate.netnih.gov This alternative and now more widely accepted biosynthetic route proposes that the initial oxidative coupling of two galloyl groups actually produces the oxidized DHHDP group first. researchgate.netresearchgate.netresearchgate.net This DHHDP ester is then subsequently reduced to form the more stable HHDP ester. researchgate.netresearchgate.net

Key evidence supporting this DHHDP-first mechanism includes:

Chemical Synthesis Studies : Experiments involving the CuCl₂-mediated oxidation of simple galloyl derivatives, such as methyl gallate, in an aqueous medium yielded a DHHDP-type dimer. researchgate.net This DHHDP product could be chemically reduced to an HHDP-type dimer. researchgate.net Crucially, the reverse reaction—the oxidation of the HHDP-type product back to the DHHDP ester—did not occur under the same conditions, strongly indicating that DHHDP is the initial product of the oxidative coupling. researchgate.net

Observations in Plants : The composition of tannins in the leaves of certain plants changes with maturity. In the young leaves of Triadica sebifera and Carpinus japonica, the DHHDP-containing ellagitannin amariin (B1235082) is predominant. mdpi.comresearchgate.netnih.govnih.gov As the leaves mature, amariin is converted to geraniin, in which one of the DHHDP groups has been reduced to an HHDP group. mdpi.comresearchgate.netnih.govnih.gov

Spontaneous Conversion : Purified amariin is unstable and spontaneously degrades in aqueous solutions, with its 3,6-DHHDP group being reduced to an HHDP group to form geraniin. mdpi.comnih.govnih.gov This non-enzymatic conversion is driven by a conformational change in the glucose core and further supports the idea that HHDP can be generated via the reduction of a DHHDP precursor. mdpi.comnih.govnih.gov

This revised understanding of HHDP formation is critical for accurately depicting the biosynthetic pathway of all ellagitannins, including the monomeric precursors of this compound. The stereochemistry of the HHDP bridge is also determined during these crucial coupling and reduction steps. jst.go.jp

Chemical Synthesis and Derivatization Strategies for Coriariin a

Total Synthesis Approaches to Coriariin A

The key convergent step in the this compound synthesis involved the coupling of two major fragments:

An activated glucose derivative, the α-trichloroacetimidate 11. acs.org

A sensitive dehydrodigalloyl diacid 4, which forms the central linking unit. acs.org

By refluxing two equivalents of the glucopyranosyl donor with the diacid linker, the core diglucopyranosyl dehydrodigalloyl diester 2 was assembled in good yield. acs.org This approach contrasts with multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. nih.govnih.govmdpi.com While not a classical MCR, the convergent coupling step in the this compound synthesis shares the principle of efficiently assembling complex structures from prepared synthons. acs.org

Table 1: Key Fragments in the Convergent Synthesis of this compound

| Fragment | Description | Role in Synthesis |

|---|---|---|

| Glucopyranosyl α-trichloroacetimidate 11 | An activated glucose donor | Provides the two sugar cores of the final molecule. |

| Dehydrodigalloyl diacid 4 | The central linking unit | Forms the dehydrodigalloyl ether bridge between the two glucose units. |

| Diglucopyranosyl dehydrodigalloyl diester 2 | The coupled intermediate | The core structure of this compound, awaiting further functionalization. acs.org |

A primary challenge in the synthesis of this compound and other ellagitannins is the stereoselective formation of their characteristic structural motifs. The synthesis of this compound masterfully addressed this through two critical transformations.

First, the formation of the dehydrodigalloyl ether linkage was achieved through a bis-acylation reaction between the dehydrodigalloyl diacid and the glucopyranosyl trichloroacetimidate (B1259523). acs.org This reaction proceeded without the formation of anomeric stereoisomers, yielding the desired diglucopyranosyl dehydrodigalloyl diester with high fidelity. acs.org

Second, the installation of the two hexahydroxydiphenoyl (HHDP) units was accomplished in a penultimate step via a lead(IV) acetate-mediated double oxidative cyclization. acs.org This powerful transformation involved the intramolecular C-C coupling of appropriately positioned galloyl groups on the glucose scaffolds. This Wessely oxidation-based methodology proved effective for creating the atropisomeric HHDP bridges in a dimeric ellagitannin, even in the presence of the sensitive dehydrodigalloyl ether unit. acs.org The oxidative coupling of galloyl groups is a cornerstone of ellagitannin synthesis, leading to the axially chiral HHDP unit. nih.gov

While the key coupling step in the this compound synthesis is technically an esterification rather than a glycosylation (forming a C-O bond at an acyl carbon instead of an anomeric carbon), the chemistry employed is borrowed directly from modern glycosylation methodology. The use of a glucopyranosyl trichloroacetimidate as the activated donor is a hallmark of the Schmidt trichloroacetimidate method, a widely used strategy for glycosidic bond formation. acs.org This method typically proceeds through an SN2-like mechanism, allowing for stereocontrolled formation of the anomeric linkage. In the context of the this compound synthesis, this chemistry was adapted to perform a bis-acylation, effectively linking the two glucose units through the dehydrodigalloyl diacid. acs.org

The broader field of chemical glycosylation is continually evolving, with new methods being developed that could be applied to future syntheses of complex tannins. nih.gov These include novel activation methods for glycosyl donors and the use of computational tools like Bayesian optimization to discover new reaction conditions for stereoselective glycosylations. nih.govrsc.org For instance, recent research has explored remote activation of glycosyl donors and the use of lithium salts to direct stereoselectivity, providing new tools for assembling complex carbohydrate-containing molecules. nih.govresearchgate.net

Synthetic Methodologies for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for probing its biological mechanism of action and optimizing its activity. These synthetic efforts can involve modifying the core structure, such as the galloyl or HHDP units, or creating larger, more complex hybrid molecules.

The peripheral galloyl and HHDP groups of ellagitannins are key determinants of their chemical properties and biological activity. The synthesis of analogues with modified versions of these units is a logical strategy for SAR studies. The established total synthesis of this compound provides a template for such modifications. acs.org By introducing modified galloyl groups onto the glucose scaffold prior to the final oxidative cyclization, one could generate analogues with altered HHDP bridges.

The synthesis of related ellagitannins has demonstrated the feasibility of constructing the HHDP unit through stereoselective oxidative phenol (B47542) coupling reactions. elsevierpure.commdpi.com This suggests that a library of this compound analogues could be created by employing a range of synthetically modified gallic acid derivatives in the acylation steps.

Table 2: Potential Modifications for this compound Analogues

| Unit to Modify | Potential Modification | Synthetic Strategy |

|---|---|---|

| Galloyl Groups | Introduction of different substituents (e.g., alkyl, halogen) on the aromatic ring. | Utilize substituted gallic acid derivatives for acylation of the glucose core. |

| HHDP Units | Alteration of the substitution pattern or stereochemistry. | Employ modified galloyl precursors in the oxidative C-C coupling step. |

| Dehydrodigalloyl Ether | Replacement with other linking units. | Synthesize and incorporate alternative diacid linkers in the convergent coupling step. |

This compound is itself a dimeric ellagitannin. acs.org The synthesis of even larger oligomeric structures is a significant synthetic frontier. mdpi.comresearchgate.net The structural diversity of ellagitannins in nature arises from the oligomerization of monomeric units, often through the formation of C–O bonds between a galloyl group and another galloyl or HHDP group. nih.govmdpi.com

Synthetic strategies toward oligomeric ellagitannins are challenging due to the need for an abundant supply of monomeric fragments and a robust methodology to connect them. researchgate.net The successful synthesis of this compound provides valuable insights into overcoming these challenges. acs.org Furthermore, the creation of hybrid molecules, such as flavano-ellagitannins where a flavonoid is attached to the glucose core, represents another avenue for derivatization. nih.gov A synthesized dimeric gallotannin-ellagitannin hybrid has been used in comparative studies to investigate the biological activity of this compound. acs.org

Structure Activity Relationship Sar Studies of Coriariin a

Correlating Specific Structural Features of Coriariin A with Observed Biological Activities

The biological activities of this compound, a dimeric ellagitannin, are intrinsically linked to its specific structural components. jst.go.jpnih.gov Ellagitannins are a class of hydrolyzable tannins that, upon hydrolysis, yield ellagic acid. acs.org The diverse biological properties of this compound, including its antitumor and antiviral activities, are not attributed to a single feature but rather the interplay of its constituent parts. jst.go.jpnih.gov

Key structural elements of this compound that are significant for its bioactivity include:

The Glucose Core: This central carbohydrate moiety serves as the scaffold upon which other functional groups are attached. acs.org

Galloyl Groups: These are esters of gallic acid. The number and position of these groups are critical determinants of the molecule's biological effects. acs.orgnih.gov

Hexahydroxydiphenoyl (HHDP) Groups: Formed by the oxidative coupling of two galloyl groups, these units are characteristic of ellagitannins and contribute significantly to their bioactivity. acs.orgenvironmentaljournals.org

Dehydrodigalloyl Linkage: This specific linkage connects the two monomeric units in this compound. researchgate.netacs.org

For instance, the anti-herpes and anti-HIV activities of tannins like this compound are heavily dependent on the presence of galloyl and HHDP groups. environmentaljournals.org The mechanism of action is often related to inhibiting the adsorption of viruses to host cells. environmentaljournals.org

Role of the Dimeric Structure and Galloyl Group Count in Enhancing Biological Efficacy

The dimeric nature of this compound is a crucial factor in its enhanced biological efficacy, particularly its antitumor activity. jst.go.jp Studies comparing monomeric and dimeric ellagitannins have demonstrated that the dimeric structure is often essential for significant biological effects. jst.go.jp

Research has shown that dimeric ellagitannins, including this compound, exhibit markedly higher antitumor activity against Sarcoma-180 in mice compared to monomeric ellagitannins. jst.go.jp It is suggested that the dimeric structure, in conjunction with multiple galloyl groups, is a key requirement for this pronounced antitumor effect. jst.go.jp The increased size and complexity of the dimeric form may allow for more extensive interactions with biological targets.

Table 1: Comparison of Antitumor Activity of Monomeric and Dimeric Ellagitannins This table is for illustrative purposes and synthesizes general findings from the cited literature.

| Compound Type | Example(s) | General Antitumor Activity | Key Structural Feature |

|---|---|---|---|

| Monomeric Ellagitannin | Corilagin | Lower | Single glucose core |

| Dimeric Ellagitannin | This compound, Oenothein B | Significantly Higher jst.go.jp | Dimeric structure jst.go.jp |

Influence of Hexahydroxydiphenoyl (HHDP) and Dehydrodigalloyl Linkages on Bioactivity

The hexahydroxydiphenoyl (HHDP) group is a defining feature of ellagitannins and is formed through the intramolecular C-C oxidative coupling of two galloyl groups attached to a glucose core. acs.orgworldscientific.com The presence and configuration of HHDP units are critical to the biological activity of these compounds. worldscientific.com The anti-herpes activity of certain tannins, for example, is largely dependent on the HHDP or galloyl groups. environmentaljournals.org

The configuration of the HHDP unit, which can be (R) or (S), is determined by its linkage positions on the glucose core. worldscientific.com For instance, HHDPs linked at the 2,3- or 4,6-positions of D-glucopyranose typically have the (S)-configuration. worldscientific.com This stereochemistry can influence the molecule's interaction with biological targets.

The dehydrodigalloyl group in this compound is another crucial structural element, forming the bridge between the two monomeric units. researchgate.netclockss.org The synthesis of this C-O digallate linkage is a key step in the total synthesis of this compound. researchgate.netacs.org The presence of this specific linkage contributes to the unique three-dimensional structure of this compound, which in turn influences its biological properties. The total synthesis of Coriariin B, a related compound, also highlights the importance of the dehydrodigalloyl unit. clockss.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgwikipedia.org These models use physicochemical properties or molecular descriptors to predict the activity of new or untested compounds. wikipedia.org

While specific QSAR models exclusively for this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to tannins and related polyphenols. nih.gov For a series of related compounds, QSAR can identify key molecular properties—such as mass, charge, polarizability, and van der Waals volume—that govern their biological activities. researchgate.net

The development of a QSAR model involves several steps:

Data Set Preparation: A group of compounds with known biological activities is selected. mdpi.com

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological) are calculated for each compound. mdpi.com

Model Building: Statistical methods, such as multiple linear regression, are used to create a model that correlates the descriptors with biological activity. nih.govmdpi.com

Validation: The model's predictive power is tested using an external set of compounds. nih.gov

QSAR models are most effective when applied to structurally related compounds, making them a potentially powerful tool for optimizing the structure of ellagitannins like this compound to enhance their therapeutic properties. nih.gov For example, QSAR could be used to predict how modifications to the number of galloyl groups or the nature of the linkages in this compound would affect its antitumor or antiviral activity.

Due to a lack of specific scientific information on the chemical compound “this compound” corresponding to the detailed outline provided, this article cannot be generated at this time. Extensive searches did not yield specific data regarding the molecular and cellular mechanisms of this compound in the areas of antitumor actions, immunomodulatory effects, or antiviral activities as requested.

The search results consistently provided information on other compounds, such as Icariin, Corilagin, and Kurarinone, but contained no research findings detailing the biological activities of this compound in the specified contexts of:

Modulation of cellular apoptosis pathways.

Inhibition of tumor cell proliferation in human oral tumor cell lines.

Induction of cytokine production (TNF-α, IL-1β).

Modulation of phagocyte functions.

Antiviral activities against the Herpes Simplex Virus.

Without scientifically validated data specific to this compound for these topics, generating a thorough, informative, and accurate article as per the instructions is not possible. Proceeding would require speculation or the incorrect attribution of properties from other molecules, which would violate the core requirements of accuracy and strict adherence to the subject compound. Further research on "this compound" is needed before a comprehensive article on its specific biological mechanisms can be written.

Insufficient Data Available for Specific Analysis of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound this compound to generate a thorough and scientifically accurate article that adheres to the requested detailed outline. The required in-depth information regarding its specific molecular and cellular mechanisms is not presently available in the public domain.

While general information exists for the broader class of compounds to which this compound belongs (tannins and polyphenols), this information is not specific enough to detail the precise mechanisms of action for this compound as required by the user's outline. Specifically, detailed research findings, data tables, and specific mechanistic pathways for the following sections could not be located:

Molecular and Cellular Mechanisms of Coriariin a Biological Activities

Interaction with Specific Cellular Targets and Enzymes:The scientific literature reviewed did not contain specific information on the enzymes or cellular targets with which Coriariin A interacts, nor any data on inhibition kinetics or the molecular mechanisms of such interactions.

Generating an article based on the provided outline would require speculation and extrapolation from related but distinct compounds, which would not meet the standards of scientific accuracy and would violate the instruction to focus solely on this compound. Therefore, this request cannot be fulfilled at this time.

Preclinical Research Applications and Models of Coriariin a

In Vitro Models for Biological Activity Assessment.imavita.com

In vitro models, which involve studies conducted in a controlled laboratory environment outside of a living organism, represent a fundamental first step in assessing the biological activity of compounds like Coriariin A. medtechbcn.com These models, often utilizing cell cultures, allow for the efficient screening and detailed mechanistic investigation of a compound's effects at a cellular and molecular level. imavita.comsigmaaldrich.commdpi.com

Cell-Based Assays for Antitumor Efficacy.

Cell-based assays are instrumental in the initial evaluation of the antitumor potential of therapeutic candidates. nih.gov These assays can provide key insights into a compound's ability to inhibit cancer cell growth, induce cell death, or interfere with processes essential for tumor progression. sigmaaldrich.comnih.gov The antitumor activity of this compound has been a subject of in vitro investigation, forming a basis for understanding its molecular mechanisms. google.com

Commonly used cell-based assays for determining antitumor efficacy include:

Cell Viability Assays: These assays measure the number of viable cells in a culture after treatment with a compound. A decrease in viability suggests a cytotoxic or cytostatic effect. nih.gov

Colony Formation Assays: This method assesses the ability of a single cancer cell to grow into a colony, providing a measure of its proliferative capacity. nih.gov

Apoptosis Assays: These assays detect and quantify programmed cell death (apoptosis), a key mechanism by which many anticancer drugs exert their effects. nih.gov

Cell Cycle Analysis: This technique determines the proportion of cells in different phases of the cell cycle, revealing if a compound causes cell cycle arrest. nih.gov

Table 1: Examples of Cell-Based Assays for Antitumor Efficacy

| Assay Type | Principle | Information Gained |

|---|---|---|

| MTT/XTT Assays | Measures metabolic activity of viable cells. | Indicates changes in cell proliferation and viability. |

| Clonogenic Assay | Assesses the ability of cells to form colonies. | Determines long-term survival and proliferative potential. |

| Annexin V/PI Staining | Detects markers of early and late apoptosis. | Quantifies the induction of programmed cell death. |

| Flow Cytometry with Propidium Iodide | Analyzes DNA content to determine cell cycle distribution. | Identifies cell cycle arrest at specific phases. |

Immunological Assays in Cell Culture Systems.

The interaction of a compound with the immune system can be a critical aspect of its therapeutic effect. In vitro immunological assays using cell culture systems are designed to investigate these interactions. criver.com Such assays can determine if a compound can modulate the activity of various immune cells, such as lymphocytes or macrophages, and influence the production of signaling molecules like cytokines. criver.comoncolines.com this compound has been noted for its potential immunomodulatory activity in some studies. researchgate.net

These assays often involve co-culturing immune cells with cancer cells to simulate the tumor microenvironment and assess the ability of a compound to enhance the immune response against the tumor. oncolines.com

Antiviral Cell Culture Systems.

To evaluate the antiviral properties of a compound, specialized cell culture systems are employed. plos.orgbiorxiv.org These systems typically involve infecting a susceptible cell line with a specific virus and then treating the culture with the compound of interest. plos.org The efficacy of the compound is determined by measuring the reduction in viral replication or the protection of the cells from virus-induced death. plos.orgbiorxiv.org The development of such systems is crucial for the discovery of new antiviral agents. plos.orgelifesciences.org Some research has suggested that this compound may possess antiviral properties. google.com

In Vivo Animal Models for Biological Activity Evaluation.nih.gov

Following promising in vitro results, in vivo studies in animal models are the next critical step in preclinical research. wikipedia.orgcsmres.co.uk These models, while not perfectly replicating human disease, provide a more complex biological system to evaluate the efficacy and physiological effects of a compound. csmres.co.ukopenaccessjournals.com

Efficacy Studies in Murine Tumor Xenograft Models.

Murine tumor xenograft models are a widely used tool in cancer research to assess the in vivo antitumor efficacy of potential drugs. csmres.co.uknih.gov These models involve the implantation of human cancer cells or tissues into immunodeficient mice. csmres.co.uk This allows the tumor to grow in a living system, enabling researchers to study the effect of a therapeutic agent on tumor growth and progression. csmres.co.ukmdpi.com The selection of the appropriate xenograft model is crucial for obtaining clinically relevant data. csmres.co.uk

Immunomodulatory Studies in Animal Systems.

To investigate the immunomodulatory effects of a compound in a whole organism, various animal models are utilized. nih.govnih.gov These studies can assess how a compound influences the immune system's response to various stimuli, including its role in disease pathogenesis. nih.govnih.gov Such studies can involve monitoring changes in immune cell populations, cytokine levels, and antibody production in response to treatment. mdpi.comturkishimmunology.org The immunomodulatory properties of this compound have been explored in animal systems. researchgate.net

General Principles of Rigorous Preclinical Study Design and Experimental Biases in this compound Research

The successful translation of promising natural products like this compound from the laboratory to clinical application is contingent upon the rigor and validity of preclinical research. osf.ionih.gov The design and execution of these early-stage studies are critical for generating reliable data and making informed decisions about further development. ppd.com This section outlines the fundamental principles of robust preclinical study design and discusses potential experimental biases, applying these concepts to the context of this compound research.

A core tenet of preclinical research is the adherence to systematic and well-planned experimental protocols. nih.gov These studies can generally be categorized as either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). nih.gov Exploratory studies may be more flexible, aiming to identify new potential therapeutic effects of this compound. In contrast, confirmatory studies must be designed with a high degree of rigor to validate these initial findings. nih.gov

Key components of a rigorous preclinical study design include a clearly defined hypothesis, appropriate selection of animal models, determination of sample size, and predefined primary and secondary outcome measures. nih.govnih.gov The choice of an in vivo model is particularly crucial and should be relevant to the human condition being studied. osf.ionih.gov For instance, if investigating the potential immunomodulatory effects of this compound, an animal model with a well-characterized immune system that mimics human inflammatory or autoimmune diseases would be appropriate. cnjournals.com Similarly, preclinical cancer research often utilizes models such as patient-derived xenografts (PDXs) to better represent the heterogeneity of human tumors. nih.gov

Table 1: Key Principles for Rigorous Preclinical Study Design in this compound Research

| Principle | Description | Application to this compound Research |

| Clearly Defined Hypothesis | The research question should be specific, measurable, achievable, relevant, and time-bound (SMART). | Instead of a broad hypothesis like "this compound has anti-cancer effects," a more specific hypothesis would be: "this compound inhibits tumor growth in a murine model of colon cancer by inducing apoptosis." |

| Appropriate Animal Model | The chosen animal model should accurately mimic the human disease or condition being investigated. osf.io | For studying neuroprotective effects, a transgenic mouse model of Alzheimer's disease might be used. For anti-inflammatory properties, a collagen-induced arthritis model in rats could be employed. |

| Randomization | Animals should be randomly assigned to treatment and control groups to minimize selection bias. nih.gov | After acclimatization, all animals would be entered into a randomization tool to assign them to receive either this compound or a vehicle control, ensuring that each animal has an equal chance of being in either group. |

| Blinding | Investigators and technicians involved in data collection and analysis should be unaware of the treatment allocation to prevent observer bias. nih.gov | The person assessing tumor size or scoring behavioral tests should not know which animals received this compound and which received the placebo. |

| Sample Size Calculation | The number of animals used should be statistically justified to ensure the study is sufficiently powered to detect a meaningful effect, without being unnecessarily large. nih.govmdpi.com | Based on previous studies with similar compounds, a power analysis should be conducted to determine the minimum number of animals per group needed to detect a statistically significant difference in the primary outcome. |

| Defined Outcome Measures | Primary and secondary endpoints should be clearly defined before the start of the study. nih.gov | The primary outcome could be tumor volume at a specific time point, while secondary outcomes might include changes in specific biomarkers or survival rates. |

Experimental Biases in this compound Research

Experimental biases are systematic errors in the design, conduct, or analysis of a study that can lead to inaccurate results. casp-uk.net Awareness of these biases is the first step toward mitigating their impact.

Table 2: Common Experimental Biases and Mitigation Strategies in Preclinical this compound Research

| Type of Bias | Description | Mitigation Strategy for this compound Studies |

| Selection Bias | Systematic differences between baseline characteristics of the groups being compared. scribbr.com | Implement a robust randomization protocol for assigning animals to treatment and control groups. Ensure that all animals come from the same source and are of similar age and weight. |

| Performance Bias | Systematic differences in the care provided to the groups being compared, other than the intervention being evaluated. scribbr.com | Standardize all procedures, including animal handling, housing conditions, and the administration of this compound or vehicle. Blinding of personnel can also help prevent differential treatment of animals. |

| Detection (Observer) Bias | Systematic differences between groups in how outcomes are determined. casp-uk.netnih.gov | Blinding of the outcome assessor is the most effective strategy. The individual measuring tumors, analyzing blood samples, or scoring behavioral tests should be unaware of the treatment group assignments. |

| Attrition Bias | Systematic differences between groups in withdrawals from a study. scribbr.com | All animal exclusions or deaths should be documented and reported with a clear explanation. An intention-to-treat analysis, where all animals are analyzed in the group to which they were randomized, can also be considered. |

| Reporting Bias | The selective reporting of some outcomes over others, depending on the nature and direction of the results. casp-uk.net | Pre-registering the study protocol with all primary and secondary outcomes before the start of the experiment can help prevent selective reporting. nih.gov |

By adhering to rigorous study design principles and actively working to minimize experimental biases, researchers can enhance the reliability and reproducibility of preclinical findings for this compound. This, in turn, will provide a more solid foundation for any potential future clinical investigations. osf.ionih.gov

Advanced Analytical Methodologies for Coriariin a Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating components within a mixture. knauer.net For Coriariin A, both solid-support and liquid-liquid chromatography methods are vital for its isolation, purification, and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tannins, including this compound. knauer.net It relies on a solid stationary phase, typically packed into a column, and a liquid mobile phase that carries the sample through the system. knauer.net The separation is based on the differential partitioning of the analyte between the two phases. knauer.net

For compounds like this compound, reversed-phase HPLC is commonly employed. A method for determining related coriaria lactones in honey utilized an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column and gradient elution. researchgate.net This approach allows for the effective separation and quantification of the target compounds. researchgate.net The purity of related ellagitannins has been successfully determined to be greater than 95% using reversed-phase HPLC, demonstrating the technique's efficacy for purity assessment. nih.gov HPLC systems are typically coupled with a detector, such as a UV detector, to quantify the eluted compounds based on the signal intensity. knauer.net

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is an advanced liquid-liquid purification technique that operates without a solid stationary support. gilson.comrotachrom.com This method utilizes a biphasic liquid system, where one liquid serves as the stationary phase and is immobilized in the column by a strong centrifugal field, while the other acts as the mobile phase. plantaanalytica.comwikipedia.org Separation is achieved based on the differing partition coefficients (Kd) of solutes between the two immiscible liquid phases. rotachrom.com

Key advantages of CPC over traditional methods like HPLC include:

No Irreversible Adsorption: The absence of a solid support eliminates the risk of irreversible sample adsorption, leading to high product recovery.

High Loading Capacity: CPC systems can handle significantly larger sample loads compared to HPLC columns of similar volume, making them ideal for preparative and industrial-scale purification. plantaanalytica.com

Cost-Effectiveness and Sustainability: The technique reduces solvent consumption and eliminates the costs associated with purchasing, replacing, or reconditioning solid stationary phases. rotachrom.complantaanalytica.com

Scalability: Methods developed on an analytical-scale CPC can be linearly scaled up to pilot and industrial-scale systems without losing resolution. plantaanalytica.com

This makes CPC a powerful and sustainable choice for the large-scale isolation and purification of this compound from complex plant extracts. rotachrom.com

Table 1: Comparison of HPLC and Centrifugal Partition Chromatography (CPC)

| Feature | High-Performance Liquid Chromatography (HPLC) | Centrifugal Partition Chromatography (CPC) |

|---|---|---|

| Stationary Phase | Solid (e.g., silica, C18) knauer.net | Liquid, immobilized by centrifugal force gilson.com |

| Principle | Partitioning between a solid stationary phase and a liquid mobile phase knauer.net | Partitioning between two immiscible liquid phases rotachrom.com |

| Primary Use | Analytical quantification and purity assessment; smaller-scale purification knauer.net | Preparative-scale purification and isolation gilson.com |

| Loading Capacity | Lower, limited by the solid support rotachrom.com | High, as the entire rotor volume is used for the stationary phase plantaanalytica.com |

| Sample Recovery | Can be lower due to potential irreversible adsorption on the solid support | High (typically >95%) as there is no solid support rotachrom.com |

| Scalability | More complex to scale up from analytical to preparative scale | Directly and linearly scalable plantaanalytica.com |

| Cost | High cost of columns and potential for column degradation | Lower operational cost; no columns to replace rotachrom.com |

Spectrometric Methods for Characterization and Metabolite Profiling

Spectrometric methods are indispensable for the structural elucidation of this compound and the identification of its metabolites. nih.gov These techniques measure the interaction of molecules with electromagnetic radiation or determine their mass-to-charge ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of compounds. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a primary method for metabolite profiling and identification. criver.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of molecular formulas. criver.com

In the analysis of related coriaria lactones, UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) was used for both qualitative and quantitative analysis. researchgate.net Tandem mass spectrometry (MS/MS or MSn) experiments involve fragmenting the initial ion to gain detailed structural information, which is crucial for distinguishing between isomers and elucidating the structure of novel metabolites. criver.comthermofisher.com The study of hydrolysable tannins from Coriaria species has also employed techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which is well-suited for analyzing large molecules like tannins and determining their degree of polymerization. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. nih.gov Techniques like 1H-NMR and 13C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing scientists to piece together the molecule's complete structure and stereochemistry. For example, the structure of Coriariin B, a related tannin, was confirmed using extensive 1H-NMR and 13C-NMR analysis. clockss.org NMR is also a key component of metabolomics studies, used alongside MS to identify and quantify a wide range of metabolites in complex biological samples. arabjchem.org

Metabolite Profiling

Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological system under specific conditions. purdue.edu It is a crucial component of understanding the biotransformation of compounds like this compound. The typical workflow involves sample preparation, separation and detection (usually by LC-MS or GC-MS), and data analysis. thermofisher.com This approach allows researchers to track the appearance of metabolites and disappearance of the parent compound over time, providing critical insights into metabolic pathways. nih.govcriver.com

Table 2: Spectrometric Methods in this compound Research

| Technique | Abbreviation | Information Provided | Application in this compound Research |

|---|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass-to-charge ratio, enabling determination of elemental composition. criver.com | Identification of this compound and its metabolites; structural elucidation. researchgate.net |

| Tandem Mass Spectrometry | MS/MS | Provides structural information through controlled fragmentation of ions. thermofisher.com | Distinguishing between isomers; detailed structural analysis of metabolites. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines the separation power of LC with the detection capabilities of MS. nih.gov | Primary tool for metabolite profiling; quantification of this compound and its metabolites in biological matrices. criver.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information on molecular structure, connectivity, and stereochemistry. nih.gov | Unambiguous structural determination of this compound and its purified metabolites. clockss.org |

Development and Validation of Specific Analytical Methods for this compound and its Metabolites

To ensure that analytical data is reliable, repeatable, and accurate, the methods used must be rigorously validated. particle.dk Analytical method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose. elementlabsolutions.comdemarcheiso17025.com This is particularly critical for quantitative tests used in quality control and metabolic studies. particle.dk The International Council for Harmonisation (ICH) provides guidelines for validation, which typically assess several key performance parameters. europa.eu

The core parameters for validating an analytical method include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components like impurities, degradation products, or matrix components. elementlabsolutions.comlabmanager.com In chromatography, this is often demonstrated by achieving baseline resolution between the analyte peak and other peaks. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. elementlabsolutions.com For coriaria lactones in honey, recoveries between 86.3% and 95.6% were achieved. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-lab variations). europa.eu For coriaria lactones, RSDs were between 3.0% and 8.4%. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. labmanager.com Linearity is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net For three coriaria lactones, the LOD and LOQ in honey were reported as 0.05 mg/kg and 0.1 mg/kg, respectively. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature). elementlabsolutions.com It provides an indication of the method's reliability during normal usage.

Table 3: Key Analytical Method Validation Parameters

| Parameter | Definition | Common Acceptance Criteria (Example) |

|---|---|---|

| Specificity | Ability to measure only the intended analyte. elementlabsolutions.com | Peak is free of interference from other compounds at the same retention time. |

| Accuracy | Closeness of the measured value to the true value. europa.eu | Recovery of 80-120% of the known amount. europa.eu |

| Precision | Closeness of agreement between repeated measurements. europa.eu | Relative Standard Deviation (RSD) ≤ 2%. |

| Linearity | Proportional relationship between signal and concentration. labmanager.com | Correlation coefficient (R²) ≥ 0.999. labmanager.com |

| Range | Concentration interval where the method is precise, accurate, and linear. europa.eu | Typically 80-120% of the target concentration for an assay. europa.eu |

| LOQ | Lowest concentration that can be reliably quantified. researchgate.net | Signal-to-noise ratio ≥ 10:1; acceptable precision and accuracy. |

| Robustness | Resilience to small, deliberate changes in method parameters. elementlabsolutions.com | No significant change in results when parameters are slightly varied. |

Application of Statistical and Chemometric Analysis in Analytical Data Interpretation

The data generated from modern analytical instruments, especially in metabolomics and profiling studies, is often vast and complex. researchgate.net A single LC-MS run can produce thousands of data points. To extract meaningful biological or chemical information from this data, advanced statistical and mathematical methods, collectively known as chemometrics, are essential. ebsco.comresearchgate.net

Chemometrics applies multivariate data analysis to chemical data, allowing researchers to move beyond simple univariate analysis (looking at one variable at a time) and see the bigger picture. researchgate.net It is used to:

Identify Trends and Patterns: Techniques like Principal Component Analysis (PCA) are used for exploratory data analysis. PCA reduces the dimensionality of complex datasets, allowing for the visualization of sample groupings, trends, and outliers that would otherwise be hidden. rsc.org

Build Predictive Models: Supervised methods like Partial Least Squares (PLS) regression are used to build calibration models that can predict a property of interest (e.g., concentration, biological activity) from analytical data (e.g., a spectrum). rsc.org

Variable Selection: In complex datasets, not all variables (e.g., every m/z value in a mass spectrum) are relevant. Chemometric methods can help identify the most significant variables that contribute to the observed differences between samples, improving model performance and interpretation. rsc.org

In the context of this compound research, chemometrics can be applied to correlate the chromatographic and spectrometric profiles of different plant extracts with their biological activity, identify potential biomarkers of metabolic processes, and build quantitative models for predicting compound concentration from spectral data. researchgate.netmontana.edu This allows for a more complete and holistic interpretation of the complex analytical data generated. researchgate.net

Emerging Research Frontiers and Future Perspectives for Coriariin a

Exploration of Novel Biological Activities and Therapeutic Potential

While initial studies have highlighted the promise of Coriariin A, ongoing research seeks to uncover a broader spectrum of its biological functions and therapeutic applications. The focus is shifting towards understanding its nuanced roles in complex disease models and its potential beyond established effects.

Dimeric ellagitannins, including this compound, have demonstrated noteworthy antitumor activity. jst.go.jp In studies using a sarcoma-180 cell inoculation model in mice, this compound exhibited the strongest antitumor effects among a range of hydrolyzable tannins, including other dimeric ellagitannins like oenothein B, rugosin E, and gemin A. jst.go.jp Research suggests that for a dimeric ellagitannin to have marked antitumor activity, it is essential to possess a dimeric structure with multiple galloyl groups attached to the glucose core. jst.go.jp

Beyond its direct cytotoxic effects on tumor cells, this compound is also being investigated for its immunomodulatory properties. researchgate.netnih.gov Companion studies on this compound and its analogues suggest that its tumor-remissive activity may be mediated by tumor necrosis factor alpha (TNF-alpha). researchgate.net Furthermore, some tannins and their analogues appear to exert an immunosuppressive effect on peripheral blood monocytes when exposed to bacterial agents like lipid A, which is known to induce septic shock. researchgate.net This dual activity—both stimulating antitumor immune responses and potentially suppressing harmful inflammation—opens up new therapeutic possibilities in oncology and inflammatory diseases.

The exploration of its antiviral capabilities also represents a significant research frontier. Related hydrolyzable tannins have shown inhibitory effects against viruses such as herpes simplex virus and human immunodeficiency virus (HIV). jst.go.jp This suggests that this compound could be a candidate for antiviral drug discovery, warranting further investigation into its specific mechanisms against a range of viral pathogens.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Reference |

| Antitumor | Showed the strongest activity against sarcoma-180 in mice among tested dimeric ellagitannins. jst.go.jp | jst.go.jp |

| Immunomodulatory | Activity may be mediated by Tumor Necrosis Factor-alpha (TNF-alpha). researchgate.net | researchgate.net |

| Potential Anti-Sepsis | Tannin analogues show immunosuppressive capacity with monocytes exposed to lipid A. researchgate.net | researchgate.net |

| Antiviral (potential) | Related tannins show inhibition of herpes simplex virus and HIV. jst.go.jp | jst.go.jp |

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity or Potency

The chemical complexity of this compound presents both a challenge and an opportunity for medicinal chemists. The total synthesis of this dimeric ellagitannin has been a significant achievement, paving the way for the rational design and synthesis of novel analogues. scribd.comacs.org The goal of this research is to create new molecules with improved pharmacological profiles, such as enhanced target specificity, increased potency, or better stability.

A key advancement in this area is the development of a three-component coupling strategy. acs.orgacs.org This synthetic methodology allows for the efficient construction of the core structure of this compound and provides the flexibility to create a variety of analogues, including dimeric gallotannins. acs.org By systematically modifying different parts of the molecule, such as the number and position of galloyl groups or the nature of the linkage between the monomeric units, researchers can probe the structure-activity relationship (SAR). This understanding is crucial for optimizing the compound's therapeutic effects while minimizing potential off-target interactions.